

A Technical Guide to Chaetoglobosin E from *Chaetomium globosum*

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Compound of Interest

Compound Name: *Chaetoglobosin E*

Cat. No.: B1262156

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural production of **Chaetoglobosin E** by the filamentous fungus *Chaetomium globosum*. This document provides a comprehensive overview of the compound's biological activities, detailed experimental protocols for its isolation and characterization, and a visual representation of its known molecular interactions.

Introduction to Chaetoglobosin E and *Chaetomium globosum*

Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a prolific producer of a diverse array of secondary metabolites.[1][2] Among these are the chaetoglobosins, a class of cytochalasan alkaloids characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[3][4] *C. globosum* is known to produce several chaetoglobosins, including **Chaetoglobosin E**, which has garnered significant interest due to its potent biological activities.[3][4]

Chaetoglobosins, as a class, are known to interact with actin, thereby disrupting cellular division and movement in mammalian cells.[4] This mechanism contributes to their wide range of reported biological effects, including antitumor, antifungal, and phytotoxic activities.[3][4] **Chaetoglobosin E**, in particular, has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development.[5][6]

This guide serves as a technical resource for researchers and professionals interested in the isolation, characterization, and biological investigation of **Chaetoglobosin E** from its natural source, *Chaetomium globosum*.

Quantitative Data

While specific fermentation yields for **Chaetoglobosin E** from *Chaetomium globosum* are not extensively reported in the literature, its biological activity has been quantified in various studies. The following tables summarize the key quantitative data related to the cytotoxic and antifungal activities of **Chaetoglobosin E**.

Table 1: Cytotoxicity of **Chaetoglobosin E** against Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
K562	Chronic Myelogenous Leukemia	8.9	[5]
A549	Lung Carcinoma	5.9	[5]
Huh7	Hepatocellular Carcinoma	1.4	[5]
H1975	Non-Small Cell Lung Cancer	9.2	[5]
MCF-7	Breast Adenocarcinoma	2.1	[5]
U937	Histiocytic Lymphoma	1.4	[5]
BGC823	Stomach Cancer	8.2	[5]
HL60	Promyelocytic Leukemia	2.5	[5]
Hela	Cervical Cancer	2.8	[5]
MOLT-4	Acute Lymphoblastic Leukemia	1.4	[5]
KYSE-30	Esophageal Squamous Cell Carcinoma	Potent Inhibition	[7]
KB	Nasopharyngeal Epidermoid Tumor	40.0	[6]

Table 2: Spectroscopic Data for **Chaetoglobosin E**

Nucleus	Chemical Shift (δ) in CDCl ₃
¹ H NMR	See referenced literature for full peak assignments
¹³ C NMR	See referenced literature for full peak assignments

(Note: Detailed ¹H and ¹³C NMR data can be found in the study by Cui et al., 2020)[5]

Experimental Protocols

The following sections provide a synthesized overview of the methodologies for the production, isolation, and characterization of **Chaetoglobosin E** from *Chaetomium globosum*, based on protocols described in the scientific literature.[5][6][8][9]

Fungal Fermentation

A representative protocol for the cultivation of *Chaetomium globosum* for the production of chaetoglobosins is as follows:

- **Strain Activation:** An isolate of *Chaetomium globosum* is cultured on Potato Dextrose Agar (PDA) plates and incubated at 28°C for 7-10 days until sporulation.
- **Seed Culture:** A small piece of the agar containing the fungal mycelium is used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 28°C on a rotary shaker at 180 rpm for 3-5 days.
- **Large-Scale Fermentation:** The seed culture is then used to inoculate a larger fermentation vessel. A common medium for chaetoglobosin production is rice solid medium. This is typically prepared by autoclaving rice in water (e.g., 40 g of rice with 100 mL of distilled water in a 500 mL flask).[8] The fermentation is carried out at 27-28°C for 21-30 days under static conditions.

Extraction and Isolation

The following is a general workflow for the extraction and purification of **Chaetoglobosin E**:

- **Extraction:** The solid fermented rice substrate is harvested and extracted repeatedly with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Initial Fractionation:** The crude extract is subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., petroleum ether/EtOAc or hexane/acetone).
- **Column Chromatography:** The fractions showing the presence of chaetoglobosins (as determined by thin-layer chromatography) are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- **High-Performance Liquid Chromatography (HPLC):** Final purification of **Chaetoglobosin E** is achieved by preparative or semi-preparative HPLC, often using a C18 column and a mobile phase such as methanol/water or acetonitrile/water.[5]

Structure Elucidation

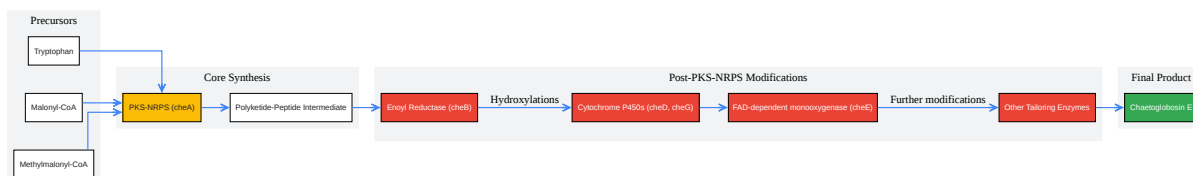
The structure of the purified **Chaetoglobosin E** is confirmed using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry.[5]
- **X-ray Crystallography:** Single-crystal X-ray diffraction analysis can be used to unambiguously determine the absolute configuration of the molecule.[5]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to **Chaetoglobosin E**.

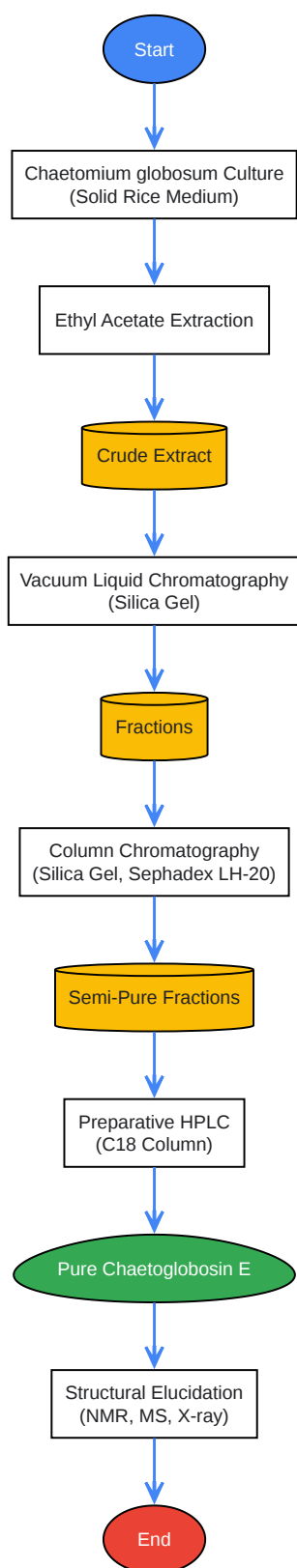
Generalized Biosynthetic Pathway of Chaetoglobosins



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Caption: Generalized biosynthetic pathway of chaetoglobosins in *C. globosum*.

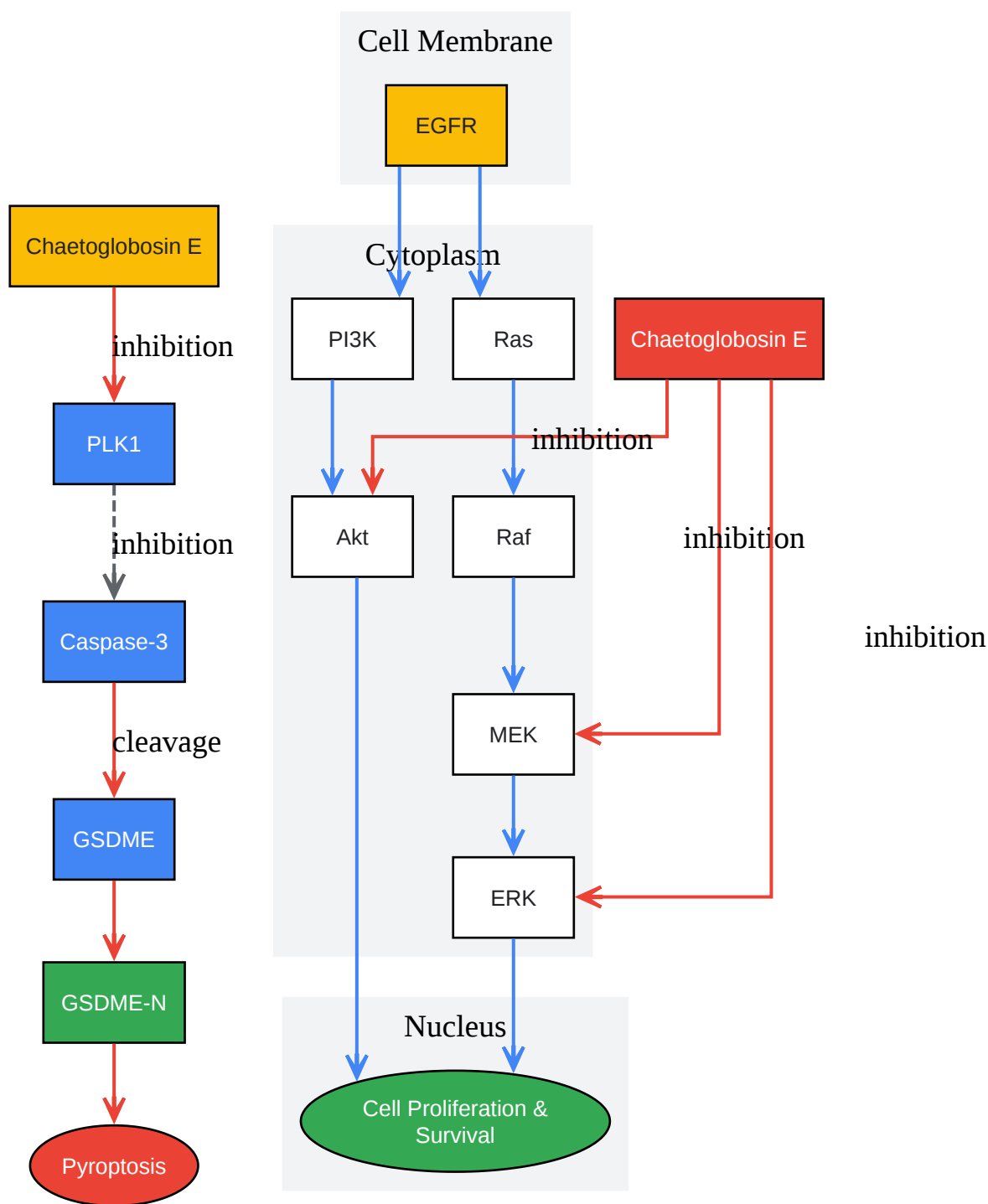
Experimental Workflow for Chaetoglobosin E Isolation



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Caption: Experimental workflow for the isolation of **Chaetoglobosin E**.

Signaling Pathways Targeted by Chaetoglobosin E



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